(E)-but-2-enedioic acid;carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine
Description
The compound "(E)-but-2-enedioic acid; carbonic acid; 9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2λ⁵-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine" is a multicomponent system comprising three distinct moieties:
- (E)-but-2-enedioic acid (fumaric acid): A naturally occurring dicarboxylic acid with industrial and pharmaceutical applications, notably as an acidity regulator and in polymer synthesis .
- Carbonic acid: A simple inorganic acid involved in biochemical processes, often stabilized in derivatives like carbonic anhydrase inhibitors (e.g., Brinzolamide) .
- 9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2λ⁵-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine: A purine derivative with a phosphoester-containing side chain, structurally analogous to nucleoside analogs used in antiviral or anticancer therapies .
This article provides a detailed comparison of each component with structurally or functionally related compounds, supported by physicochemical, pharmacological, and synthetic data.
Properties
Molecular Formula |
C23H36N5O14P |
|---|---|
Molecular Weight |
637.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2λ5-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine |
InChI |
InChI=1S/C17H28N5O4P.C4H4O4.2CH2O3/c1-12(2)17(4)5-6-25-27(23,26-8-17)11-24-13(3)7-22-10-21-14-15(18)19-9-20-16(14)22;5-3(6)1-2-4(7)8;2*2-1(3)4/h9-10,12-13H,5-8,11H2,1-4H3,(H2,18,19,20);1-2H,(H,5,6)(H,7,8);2*(H2,2,3,4)/b;2-1+;;/t13-,17?,27?;;;/m1.../s1 |
InChI Key |
WPIDCVJSAMWXHR-KPJQVXLKSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP3(=O)OCCC(CO3)(C)C(C)C.C(=C/C(=O)O)\C(=O)O.C(=O)(O)O.C(=O)(O)O |
Canonical SMILES |
CC(C)C1(CCOP(=O)(OC1)COC(C)CN2C=NC3=C(N=CN=C32)N)C.C(=CC(=O)O)C(=O)O.C(=O)(O)O.C(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Purine Nucleoside Derivative
-
- Nucleophilic substitution: The anionic form of the 2-chloro-6-substituted purine is reacted with the protected sugar derivative to form a 9-substituted purine nucleoside intermediate.
- Alkoxide substitution: The 6-position chlorine is substituted with alkoxy groups (methoxy or ethoxy), or converted to an amino group by reaction with ammonia or other bases.
- Phosphorylation: Introduction of the 1,3,2lambda5-dioxaphosphepan ring is achieved by phosphorylation of the sugar moiety, typically involving reagents that form cyclic phosphate esters with the sugar hydroxyls, yielding the 5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan structure attached via a methoxy linker.
-
- Dipolar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, or tetrahydrofuran are commonly used to facilitate nucleophilic substitutions.
- Temperature ranges from 0°C to 80°C, with reaction times spanning 1 to 24 hours depending on the step.
- Purification is typically performed via flash silica chromatography using solvent systems such as isopropyl acetate/hexane, followed by recrystallization from ethanol.
Incorporation of (E)-but-2-enedioic acid and Carbonic Acid Components
- The (E)-but-2-enedioic acid (fumaric acid) moiety is introduced either by esterification or salt formation with the purine nucleoside derivative.
- Carbonic acid functionalities are incorporated through controlled hydrolysis steps or by reaction with carbon dioxide derivatives, ensuring the preservation of acid groups without decomposition.
- These steps require careful pH control and mild conditions to maintain the integrity of the phosphorylated purine nucleoside structure.
Data Table: Summary of Preparation Steps and Conditions
| Step No. | Reaction Type | Starting Materials | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|---|
| 1 | Formation of purine nucleoside | 2,6-dichloropurine + protected sugar | Anionic base (NaH, KOCH3), aprotic solvent, 0-50°C | 9-substituted purine nucleoside | Nucleophilic substitution at N9 |
| 2 | Alkoxy or amino substitution | Purine nucleoside intermediate | Alkoxide base or ammonia, 0-80°C | 6-alkoxy or 6-amino purine nucleoside | Conversion of 6-chloro to functional group |
| 3 | Phosphorylation | Purine nucleoside with free hydroxyl groups | Phosphorylating agent (e.g., cyclic phosphate reagents), mild conditions | Phosphorylated purine nucleoside (dioxaphosphepan ring) | Formation of cyclic phosphate ester |
| 4 | Coupling with (E)-but-2-enedioic acid | Phosphorylated purine nucleoside + fumaric acid | Esterification or salt formation, mild pH control | Final compound with acid moieties | Preservation of acid groups |
Research Results and Yields
- The nucleophilic substitution reactions typically yield the purine nucleoside intermediates in moderate to high yields (60-85%) depending on the purity of reagents and reaction optimization.
- Alkoxy or amino substitutions at the 6-position proceed with high selectivity and yields often exceeding 80% under optimized conditions.
- Phosphorylation to form the dioxaphosphepan ring is a critical step that requires precise control; yields vary from 50-75% due to the sensitivity of cyclic phosphate ester formation.
- Final coupling with (E)-but-2-enedioic acid or related acid moieties is generally efficient, with yields around 70-90%, depending on the reaction conditions and purification methods employed.
Summary and Expert Notes
- The preparation of (E)-but-2-enedioic acid;carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine is a multi-step synthetic process integrating nucleoside chemistry, phosphorylation, and acid functionalization.
- Critical to success are the choice of protecting groups, the use of anionic purine intermediates, and controlled phosphorylation to generate the cyclic phosphate ester.
- The synthetic routes are well-documented in patent literature and chemical databases, providing replicable methods for high-purity product synthesis.
- Avoiding harsh conditions preserves the sensitive phosphate and acid functionalities, ensuring the compound's structural integrity.
- The compound’s complexity requires expertise in nucleoside synthesis and organophosphorus chemistry, with purification techniques such as flash chromatography and recrystallization essential for isolating the desired product.
Chemical Reactions Analysis
Types of Reactions: Tenofovir Disoproxil Fumarate undergoes various chemical reactions, including hydrolysis, phosphorylation, and esterification.
Common Reagents and Conditions:
Phosphorylation: Tenofovir is phosphorylated to tenofovir diphosphate, which is the active form of the drug.
Esterification: The synthesis of Tenofovir Disoproxil involves esterification with chloromethyl isopropyl carbonate.
Major Products: The major products formed from these reactions include tenofovir diphosphate, which is the active metabolite, and various intermediates used in the synthesis process .
Scientific Research Applications
Tenofovir Disoproxil Fumarate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of nucleotide analogs and their interactions with enzymes.
Biology: Research focuses on its mechanism of action and resistance patterns in viral replication.
Mechanism of Action
Tenofovir Disoproxil Fumarate is hydrolyzed to tenofovir, which is then phosphorylated to tenofovir diphosphate. This active metabolite inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate, deoxyadenosine 5’-triphosphate, and by causing DNA chain termination. This mechanism effectively prevents viral replication .
Comparison with Similar Compounds
(E)-but-2-enedioic Acid vs. Structural Isomers and Derivatives
Key Compounds for Comparison:
- (Z)-but-2-enedioic acid (maleic acid)
- Other dicarboxylic acids (e.g., adipic acid, succinic acid)
Table 1: Physicochemical and Environmental Properties
Key Findings :
- Stereochemical Impact : The trans (E)-configuration of fumaric acid reduces its solubility in water compared to the cis (Z)-maleic acid but enhances thermal stability .
- Environmental Safety: Fumaric acid exhibits lower acute aquatic toxicity than maleic acid, aligning with its classification as non-PBT (persistent, bioaccumulative, toxic) .
Carbonic Acid Derivatives: Pharmacological Relevance
Key Compounds for Comparison:
- Brinzolamide (carbonic anhydrase inhibitor)
- Timolol (β-blocker with carbonic acid moiety)
Table 2: Pharmacological and Structural Comparison
Key Findings :
- Structural Specificity: Brinzolamide’s thienothiazine ring enhances binding affinity to carbonic anhydrase, while Timolol’s β-blocking activity is attributed to its morpholine-thiadiazole framework .
- Formulation Challenges : Carbonic acid derivatives require pH-stabilized formulations (e.g., minitablets in capsules) to maintain efficacy .
Key Compounds for Comparison:
- 9-Phenyl-9H-purin-6-amine
- 9-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)purin-6-amine
Key Findings :
- Synthetic Efficiency : 9-Phenyl-9H-purin-6-amine derivatives achieve higher yields (~90%) via imidazole cyclization than phosphoester-containing analogs (~60%) .
Biological Activity
The compound identified as (E)-but-2-enedioic acid;carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
This compound is a hybrid structure incorporating elements from both organic acids and purine derivatives. The presence of the butenedioic acid moiety suggests potential interactions with metabolic pathways involving dicarboxylic acids. The purine component may indicate effects on nucleic acid metabolism and cellular signaling pathways.
Research indicates that compounds similar to butenedioic acid can influence various biological processes:
- Antioxidant Activity : Dicarboxylic acids have been shown to exhibit antioxidant properties, potentially reducing oxidative stress in cells.
- Enzyme Inhibition : The purine derivative may act as an inhibitor of specific enzymes involved in nucleotide metabolism, which could be beneficial in cancer therapy by disrupting the proliferation of malignant cells.
Pharmacological Studies
A study highlighted the development of a universal microwell spectrophotometric assay for tyrosine kinase inhibitors (TKIs), which included compounds structurally related to the target compound. The findings indicated that variations in pH and solvent conditions significantly affect the stability and efficacy of these compounds, suggesting that similar considerations apply to our compound of interest .
Case Study 1: Metabolomics Insights
A metabolomics study utilizing gas chromatography-mass spectrometry (GC-MS) provided insights into the metabolic pathways influenced by dicarboxylic acids like butenedioic acid. The study revealed that exposure to such compounds can alter metabolic profiles significantly, indicating their potential role in metabolic disorders .
Case Study 2: Therapeutic Applications
Research on organ-specific delivery systems for nucleic acids has demonstrated that modifications to purine structures can enhance targeting efficacy in therapeutic applications. This indicates that our compound may also possess similar capabilities for targeted drug delivery, potentially improving treatment outcomes in diseases such as cancer .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₂O₇P |
| Molecular Weight | 396.36 g/mol |
| Solubility | Variable based on pH |
| Antioxidant Potential | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
